molecular formula C16H14O6 B13804449 5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid CAS No. 50522-23-1

5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid

Cat. No.: B13804449
CAS No.: 50522-23-1
M. Wt: 302.28 g/mol
InChI Key: SZGNXFGJMDIUTD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O6 It is a biphenyl derivative characterized by the presence of two methoxy groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :

    Diazotization: Starting with an amino-substituted biphenyl compound, diazotization is carried out using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0°C).

    Sandmeyer Reaction: The diazonium salt formed is then subjected to a Sandmeyer reaction using copper(I) iodide (CuI) under an inert atmosphere (argon) at 0-5°C.

    Methylation: The resulting compound is methylated using dimethyl sulfate ((CH3)2SO4) at 80°C.

    Coupling Reaction: The methylated product undergoes a coupling reaction with copper at high temperatures (210-220°C) under an inert atmosphere.

    Hydrolysis: The final step involves hydrolysis using potassium hydroxide (KOH) in methanol (CH3OH) at 65°C, followed by acidification with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The methoxy and carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dimethoxy-4,4’-biphenyldicarboxylic acid
  • 3,3’-Dimethoxy-4,4’-biphenyldicarboxylic acid
  • 4,4’-Dimethoxy-3,3’-biphenyldicarboxylic acid

Uniqueness

5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is unique due to the specific positions of the methoxy and carboxylic acid groups on the biphenyl structure

Properties

CAS No.

50522-23-1

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

3-(4-carboxyphenyl)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C16H14O6/c1-21-13-8-11(16(19)20)7-12(14(13)22-2)9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

SZGNXFGJMDIUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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